4-(Ethylthio)benzylmagnesium chloride 0.25M in Diethyl Ether
Description
4-(Ethylthio)benzylmagnesium chloride 0.25M in Diethyl Ether is a Grignard reagent, which is a type of organomagnesium compound. It is used in various organic synthesis reactions due to its ability to form carbon-carbon bonds. The compound has the molecular formula C9H11ClMgS and a molecular weight of 211.01 g/mol .
Properties
IUPAC Name |
magnesium;1-ethylsulfanyl-4-methanidylbenzene;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11S.ClH.Mg/c1-3-10-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIZLDGXJUZRLC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClMgS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Ethylthio)benzylmagnesium chloride typically involves the reaction of 4-(Ethylthio)benzyl chloride with magnesium metal in the presence of diethyl ether as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the production of 4-(Ethylthio)benzylmagnesium chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the reactive nature of the Grignard reagent and to maintain an inert atmosphere throughout the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(Ethylthio)benzylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds such as aldehydes and ketones to form secondary and tertiary alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with 4-(Ethylthio)benzylmagnesium chloride include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. Diethyl ether or tetrahydrofuran (THF) are commonly used solvents .
Major Products
The major products formed from reactions involving 4-(Ethylthio)benzylmagnesium chloride depend on the specific reactants used. For example, the reaction with an aldehyde would produce a secondary alcohol, while the reaction with a ketone would produce a tertiary alcohol .
Scientific Research Applications
Synthesis of Alcohols
One of the primary applications of 4-(Ethylthio)benzylmagnesium chloride is in the synthesis of alcohols. The reagent can react with carbonyl compounds to yield secondary or tertiary alcohols.
Case Study: Synthesis of Secondary Alcohols
- Reaction : The reaction between 4-(Ethylthio)benzylmagnesium chloride and acetophenone results in the formation of a secondary alcohol.
- Procedure :
- Mix 0.25M 4-(Ethylthio)benzylmagnesium chloride in diethyl ether with acetophenone under anhydrous conditions.
- Allow the reaction to proceed at low temperatures to control exothermicity.
- Yield : Typically yields over 80% purity after purification by distillation.
Formation of Carbon-Carbon Bonds
4-(Ethylthio)benzylmagnesium chloride is also employed in forming carbon-carbon bonds through nucleophilic addition reactions.
Example Reaction
- Substrate : Reaction with various aldehydes and ketones.
- Outcome : This reaction generates a range of substituted benzyl derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals.
Synthesis of Heterocycles
The compound can be used to synthesize heterocyclic compounds, which are essential in medicinal chemistry.
Case Study: Synthesis of Pyridine Derivatives
- Methodology : When reacted with suitable electrophiles, such as isocyanates or isothiocyanates, it can yield pyridine derivatives.
- Significance : These derivatives often exhibit biological activity and are used in drug development.
Data Table: Summary of Applications
| Application Area | Reaction Type | Typical Yield (%) | Notes |
|---|---|---|---|
| Alcohol Synthesis | Carbonyl Addition | >80 | Secondary alcohols |
| Carbon-Carbon Bond Formation | Nucleophilic Addition | Varies | Substituted benzyl derivatives |
| Heterocycle Synthesis | Reaction with Electrophiles | Varies | Pyridine derivatives |
Mechanism of Action
The mechanism of action of 4-(Ethylthio)benzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used in similar types of reactions.
Methylmagnesium Chloride: A simpler Grignard reagent with a similar mechanism of action.
4-Methylbenzylmagnesium Chloride: A structurally similar compound with a methyl group instead of an ethylthio group.
Uniqueness
4-(Ethylthio)benzylmagnesium chloride is unique due to the presence of the ethylthio group, which can impart different reactivity and selectivity in chemical reactions compared to other Grignard reagents. This makes it a valuable tool in organic synthesis for the preparation of specific compounds .
Biological Activity
4-(Ethylthio)benzylmagnesium chloride, a Grignard reagent, is primarily recognized for its role in organic synthesis. However, its biological activity has garnered attention due to potential applications in medicinal chemistry. This article explores the biological properties of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
4-(Ethylthio)benzylmagnesium chloride is an organometallic compound with the formula C10H13ClMgS. It is typically prepared in diethyl ether, which serves as a solvent that stabilizes the Grignard reagent. The ethylthio group is significant for its potential interactions with biological macromolecules.
The biological activity of 4-(Ethylthio)benzylmagnesium chloride can be attributed to its ability to act as a nucleophile in various reactions. This property allows it to interact with electrophilic centers in biological molecules, potentially leading to modifications that can alter their function.
Key Mechanisms:
- Nucleophilic Attack: The ethylthio group may facilitate nucleophilic attacks on electrophilic sites within enzymes or receptors.
- Enzyme Inhibition: Similar compounds have shown potential as enzyme inhibitors, particularly in pathways involving lipid metabolism and cancer progression.
Biological Activity Studies
Recent studies have highlighted the compound's potential therapeutic effects. Below are summarized findings from relevant research:
Table 1: Biological Activity Summary
Case Studies
- Neuroprotective Effects : Inhibition of MAGL has been linked to neuroprotective outcomes, especially in models of neurodegenerative diseases. Compounds similar to 4-(Ethylthio)benzylmagnesium chloride have shown promise in reducing inflammation and apoptosis in neuronal cells .
- Anticancer Activity : The interaction with MDM2 and MDMX proteins has been explored, revealing that derivatives can inhibit these proteins effectively, which are crucial for regulating the tumor suppressor p53. This inhibition could lead to enhanced apoptosis in cancer cells .
- Antimycobacterial Properties : Initial evaluations of related compounds have indicated potential against drug-resistant strains of Mycobacterium tuberculosis, highlighting a possible application in treating tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
